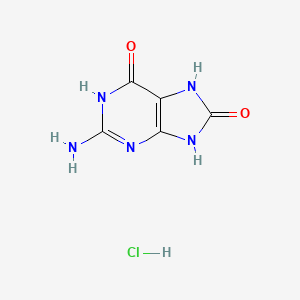
(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) is a deuterated form of Trelnarizine, a compound known for its potential applications in various scientific fields. The “E/Z” notation indicates the presence of geometric isomers, which are compounds with the same molecular formula but different spatial arrangements around a double bond. The “d8” signifies that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride involves several steps, including the introduction of deuterium atoms and the formation of the dihydrochloride salt. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the desired functional groups and achieve the final product. Common reagents used in these reactions include deuterated solvents, catalysts, and specific reactants that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 Dihydrochloride may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired isomeric mixture and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(E/Z)-Trelnarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives. Substitution reactions can result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
(E/Z)-Trelnarizine-d8 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mécanisme D'action
The mechanism of action of (E/Z)-Trelnarizine-d8 Dihydrochloride involves its interaction with specific molecular targets and pathways The presence of deuterium atoms can influence the compound’s behavior, including its binding affinity and metabolic stability The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Trelnarizine: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Other Deuterated Compounds: Compounds like deuterated benzene or deuterated chloroform, which are used in similar research applications.
Uniqueness
(E/Z)-Trelnarizine-d8 Dihydrochloride is unique due to the presence of both E and Z isomers and the incorporation of deuterium atoms. This combination provides distinct advantages in research applications, such as improved NMR spectroscopy signals and enhanced metabolic stability. The compound’s unique properties make it a valuable tool in various scientific fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
1287285-71-5 |
|---|---|
Formule moléculaire |
C28H30F2N2O2 |
Poids moléculaire |
472.606 |
Nom IUPAC |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2 |
Clé InChI |
CELDOXOGIZIYPY-JEPDINIXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Synonymes |
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride; PU 122-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)







